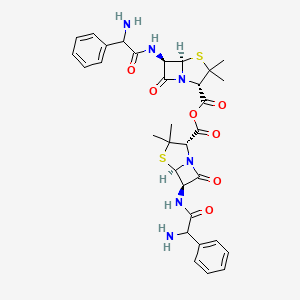
(2S,2'S,5'R)-Lilac aldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,2’S,5’R)-Lilac aldehyde is a chiral organic compound known for its pleasant floral fragrance, reminiscent of lilac flowers. It is a significant component in the fragrance industry and is used in various perfumes and scented products. The compound’s unique stereochemistry contributes to its distinct olfactory properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,2’S,5’R)-Lilac aldehyde typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a precursor compound, such as a prochiral olefin, in the presence of a chiral rhodium or ruthenium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, (2S,2’S,5’R)-Lilac aldehyde is produced through a multi-step process that includes the synthesis of the precursor compound, followed by asymmetric hydrogenation. The process is optimized for large-scale production, ensuring high yield and purity of the final product. Advanced purification techniques, such as distillation and chromatography, are employed to isolate the desired enantiomer.
化学反应分析
Types of Reactions: (2S,2’S,5’R)-Lilac aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild conditions (room temperature, aqueous or organic solvents).
Reduction: Sodium borohydride, lithium aluminum hydride, and mild conditions (room temperature, anhydrous solvents).
Substitution: Amines, hydrazines, and mild conditions (room temperature, organic solvents).
Major Products Formed:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Imines or hydrazones.
科学研究应用
(2S,2’S,5’R)-Lilac aldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the study of enantioselective reactions and chiral catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties. It is also used in studies related to olfactory receptors and fragrance perception.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with specific chiral properties. Its fragrance properties are also utilized in aromatherapy and related fields.
Industry: Widely used in the fragrance industry for the formulation of perfumes, scented products, and flavorings. Its pleasant floral scent makes it a popular choice for various consumer products.
作用机制
The mechanism of action of (2S,2’S,5’R)-Lilac aldehyde involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that leads to the perception of its floral fragrance. The molecular targets include olfactory receptor proteins, which are part of the G-protein-coupled receptor family. The binding of (2S,2’S,5’R)-Lilac aldehyde to these receptors activates a cascade of intracellular events, resulting in the transmission of the olfactory signal to the brain.
相似化合物的比较
(2S,2’S,5’R)-Lilac aldehyde can be compared with other similar compounds, such as:
(2S,2’S,5’S)-Lilac aldehyde: Another stereoisomer with different olfactory properties.
(2R,2’R,5’R)-Lilac aldehyde: A stereoisomer with distinct fragrance characteristics.
(2R,2’R,5’S)-Lilac aldehyde: Another stereoisomer with unique olfactory properties.
The uniqueness of (2S,2’S,5’R)-Lilac aldehyde lies in its specific stereochemistry, which imparts its characteristic floral scent. The different stereoisomers, while structurally similar, exhibit variations in their olfactory properties due to the spatial arrangement of their atoms.
属性
CAS 编号 |
526214-72-2 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
(2S)-2-[(2S,5R)-5-ethenyl-5-methyloxolan-2-yl]propanal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9+,10+/m1/s1 |
InChI 键 |
YPZQHCLBLRWNMJ-UTLUCORTSA-N |
手性 SMILES |
C[C@H](C=O)[C@@H]1CC[C@](O1)(C)C=C |
规范 SMILES |
CC(C=O)C1CCC(O1)(C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



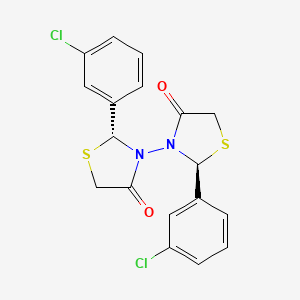
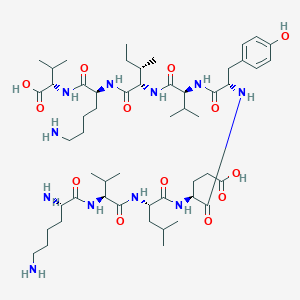

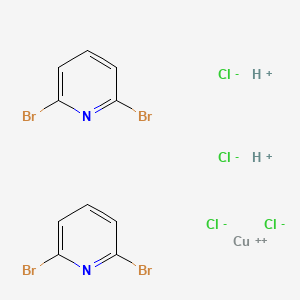

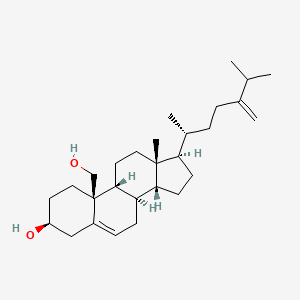
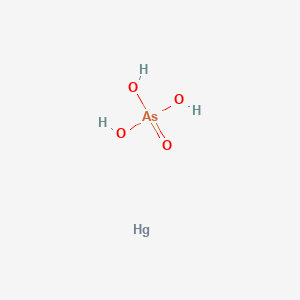
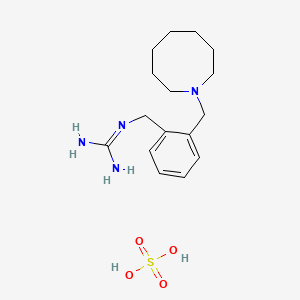
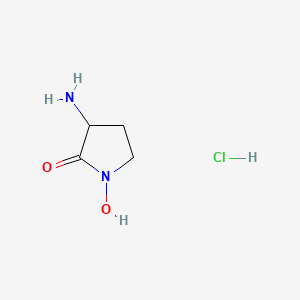
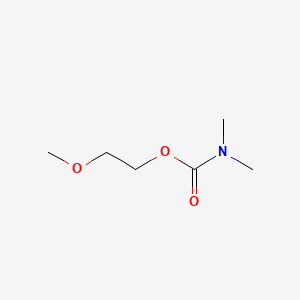
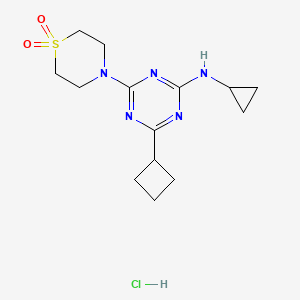
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)
